molecular formula C23H31N3O8 B558162 Boc-Lys(Z)-OSu CAS No. 34404-36-9

Boc-Lys(Z)-OSu

Cat. No. B558162
CAS RN: 34404-36-9
M. Wt: 477.5 g/mol
InChI Key: YWLICOCXPNQJPC-KRWDZBQOSA-N
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Description

Boc-Lys(Z)-OSu, also known as Nα-Boc-Nε-Cbz-L-lysine N-hydroxysuccinimide ester or Nα-Boc-Nε-Z-L-lysine hydroxysuccinimide ester, is a derivative of the amino acid lysine . It is used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .


Synthesis Analysis

Boc-Lys(Z)-OSu is used in the synthesis of peptides. The Boc group (tert-butyloxycarbonyl) is used to protect the amino group during peptide synthesis . A mild, non-acidic process has been developed for synthesizing α-amino acid NCAs from N-Boc-protected α-amino acid derivatives using T3P® as an activating reagent .


Molecular Structure Analysis

The empirical formula of Boc-Lys(Z)-OSu is C23H31N3O8 and its molecular weight is 477.51 . The structure includes a lysine core with N-terminal protection provided by the Boc group and side chain protection provided by the Z (benzyloxycarbonyl) group .


Chemical Reactions Analysis

Boc-Lys(Z)-OSu is involved in various chemical reactions, particularly in the synthesis of peptides. It has been used as a starting material in dipeptide synthesis with commonly used coupling reagents .


Physical And Chemical Properties Analysis

Boc-Lys(Z)-OSu is a white to off-white powder . It has an optical activity of [α]20/D -21.0±1.5°, c = 2% in dioxane . It is stable under normal temperatures and pressures and should be stored at −20°C .

Scientific Research Applications

  • Peptide Synthesis and Structure Characterization : Zhao Yi-nan and Melanie Key (2013) studied the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, demonstrating the use of Boc-Lys(Z)-OSu in peptide synthesis and structure characterization (Zhao Yi-nan & Melanie Key, 2013).

  • Synthesis of Redox Derivatives of Lysine : Peek et al. (2009) synthesized Boc-L-Lysine derivatives with redox chromophores, indicating the application in creating materials for molecular electronic devices (Peek et al., 2009).

  • Genome Editing via Genetic Code Expansion : Suzuki et al. (2018) utilized Lys(Boc) in developing a Cas9-mediated genome editing system that is controlled by the lysine derivative, showcasing its potential in biotechnology and gene therapy (Suzuki et al., 2018).

  • Mono- and Di-urethane Derivatives of Lysine : Wiejak et al. (1999) discussed the synthesis of ZLys(Boc) and its importance in industrial production of peptide drugs (Wiejak et al., 1999).

  • Gelation Capability of Fmoc and Boc Mono-Substituted Cyclic Peptides : Zong et al. (2016) synthesized Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys) compounds, highlighting the application of Boc-Lys(Z)-OSu in creating organogelators (Zong et al., 2016).

  • Biocompatible Antibacterial Nanoparticles : Qian et al. (2020) synthesized dendritic antibacterial copolymers using BOC-Lysine(BOC)-OSu, demonstrating its use in biomedical applications (Qian et al., 2020).

  • Coiled Fibrous Architectures in Organogels : Afrasiabi and Kraatz (2013) used Boc-L-Phe-L-Lys(Z)-OMe for creating coiled fibrous structures, indicating its role in materials science (Afrasiabi & Kraatz, 2013).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O8/c1-23(2,3)33-22(31)25-17(20(29)34-26-18(27)12-13-19(26)28)11-7-8-14-24-21(30)32-15-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3,(H,24,30)(H,25,31)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLICOCXPNQJPC-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Lys(Z)-OSu

CAS RN

34404-36-9
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 2,5-dioxo-1-pyrrolidinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34404-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-[5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-[(2,5-dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.257
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
SR Nagarajan, B Devadas, ME Zupec… - Journal of medicinal …, 1997 - ACS Publications
MyristoylCoA:protein N-myristoyltransferase (NMT) covalently attaches the 14-carbon saturated fatty acid myristate, via an amide bond, to the N-terminal glycine residues of a variety of …
Number of citations: 54 pubs.acs.org
M Sisido - Macromolecules, 1989 - ACS Publications
(7) Jennings, KR; Mason, RS In TandemMass Spectrometry; McLafferty, FW, Ed.; Wiley: New York, 1983; p 197.(8) Peakscorresponding to the cyclic monomers were also present in …
Number of citations: 24 pubs.acs.org
M Sisido, Y Ishikawa, K Itoh, S Tazuke - Macromolecules, 1991 - ACS Publications
Two series of sequential polypeptides having repeating units Lys (Z) m-azoAla (I; m= 1-3), azoAla-Lys (Z)-azoAla-Aib (II; m'= 1), and Lys (Z)„--i-azoAla-Aib (II; m!-2 and 3) were …
Number of citations: 58 pubs.acs.org
M Sisido - Macromolecules, 1989 - ACS Publications
A sequential polypeptide having a repeating unit of [Lys (Z)-Lys (Z)-9-antAla] was synthesized [Lys (Z)= W-(benzyloxycarbonyl)-L-lysine; 9-antAla= L-9-anthrylalanine]. Circular …
Number of citations: 10 pubs.acs.org
M Sisido, Y Imanishi - Macromolecules, 1986 - ACS Publications
Polypeptides having regular sequences of [Lys (Z) ml-napAla](m= 1-4)[Lys (Z)= N*-benzyloxycarbonyl-L-lysine; 1-napAla= Ll-naphthylalanine] were prepared. Infrared spectra of these …
Number of citations: 34 pubs.acs.org
R Rocchi, L Biondi, F Filira, M Gobbo… - … Journal of Peptide …, 1987 - Wiley Online Library
Synthesis of some modified tuftsins is described in which a monosaccharide or a monosaccharide derivative was incorporated in the molecule. Acylation of H‐Thr‐Lys(Z)‐Pro‐Arg(NO 2 …
Number of citations: 17 onlinelibrary.wiley.com
S Kubota, K Ikeda, JT Yang - Biopolymers: Original Research …, 1983 - Wiley Online Library
A series of sequential polypeptides, (Lys i ‐Ala j ) n , and random copolypeptides, (Lys x , Ala y ) n , were synthesized. The competitive effect of Ala, a helix former, and Lys, whose …
Number of citations: 18 onlinelibrary.wiley.com
N SAKURA, M NISHIJIMA, Y UCHIDA… - Chemical and …, 1987 - jstage.jst.go.jp
Synthesis of peptides related to hydra head activator (HA; pGlu-Pro-Pro-Gly-Gly-Ser-Lys-Val-lle-—Leu-Phe-OH) was performed by the solution method. The analogs synthesized were …
Number of citations: 5 www.jstage.jst.go.jp
S FUNAKOSHI, N FUJII, H YAJIMA… - Chemical and …, 1982 - jstage.jst.go.jp
The octatriacontapeptide corresponding to positions 1 to 38 of human parathyroid hormone (hPTH), a half of the whole molecule, was synthesized by assembling 9 peptide fragments in …
Number of citations: 14 www.jstage.jst.go.jp
H Angliker, P Wikstrom, E Shaw, C Brenner… - Biochemical …, 1993 - portlandpress.com
Peptidyl chloromethane and sulphonium salts containing multiple Arg and Lys residues were synthesized as potential inhibitors of prohormone and pro-protein processing proteinases. …
Number of citations: 79 portlandpress.com

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